4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine
Overview
Description
4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine is a chemical compound characterized by its bromo and fluoro-substituted pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is reacted with a halogenated compound under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine nitrogen can be oxidized to form pyridine N-oxide.
Reduction: The bromo group can be reduced to form a bromide ion.
Substitution: The fluoro and bromo groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Pyridine N-oxide from oxidation.
Bromide ion from reduction.
Various substituted pyridines from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine can be used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features can be exploited to design drugs with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-[(3-Bromo-5-fluoro-2-pyridyl)oxy]pyridin-2-amine
4-[(5-Bromo-2-fluoro-3-pyridyl)oxy]pyridin-2-amine
4-[(5-Bromo-3-fluoro-2-pyridyl)thio]pyridin-2-amine
Uniqueness: 4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine is unique due to its specific arrangement of substituents on the pyridine rings. This arrangement can influence its reactivity and biological activity, making it distinct from its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(5-bromo-3-fluoropyridin-2-yl)oxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O/c11-6-3-8(12)10(15-5-6)16-7-1-2-14-9(13)4-7/h1-5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWSSJQSHOWSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C=N2)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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